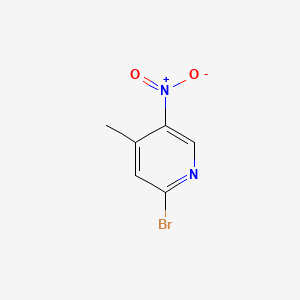

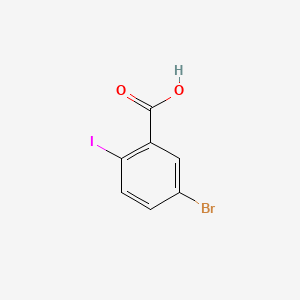

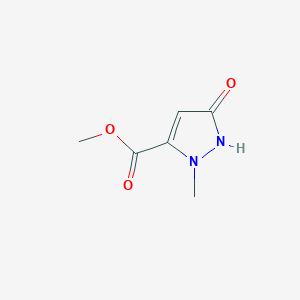

![molecular formula C9H12N2O B1267911 N-[(4-aminophenyl)methyl]acetamide CAS No. 99362-10-4](/img/structure/B1267911.png)

N-[(4-aminophenyl)methyl]acetamide

カタログ番号 B1267911

CAS番号:

99362-10-4

分子量: 164.2 g/mol

InChIキー: QYQYMVAVTKTFEK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“N-[(4-aminophenyl)methyl]acetamide” is a chemical compound with the formula C8H10N2O . It is also known by other names such as Acetanilide, 4’-amino-; p-(Acetylamino)aniline; p-Acetamidoaniline; p-Acetoaminoaniline; p-Aminoacetanilide; Acetparamin; Acetyl-p-phenylenediamine .

Molecular Structure Analysis

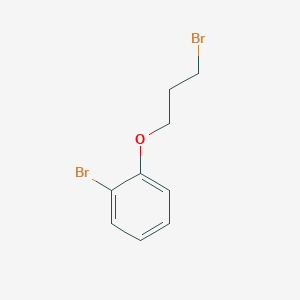

The molecular structure of “N-[(4-aminophenyl)methyl]acetamide” consists of an acetamide group (CH3CONH2) attached to an aminophenyl group (C6H4NH2) . The molecular weight of the compound is 150.1778 .科学的研究の応用

Medicinal Chemistry

- Application : “N-[(4-aminophenyl)methyl]acetamide” is a type of phenoxy acetamide derivative. These compounds are studied for their potential therapeutic applications .

- Methods : Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

- Results : A series of N-phenylacetamide sulphonamides were synthesized, and N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or superior to paracetamol .

Nonflammable Electrolytes

- Application : “N-[(4-aminophenyl)methyl]acetamide” is used in the development of nonflammable electrolytes for durable sodium batteries .

- Methods : The compound is used to lower the highest occupied molecular orbital (HOMO) energy level, leading to increased anodic stability .

- Results : Full cells show 97.0% capacity retention after 250 cycles at 0.2 C and 55 C .

Angiokinase Inhibitory and Antitumor Activity

- Application : “N-[(4-aminophenyl)methyl]acetamide” is used in the preparation of deuterated derivatives of nintedanib, which have angiokinase inhibitory and antitumor activity .

- Methods : The compound is used as a reagent in the synthesis of these derivatives .

- Results : The resulting compounds have shown potential in inhibiting angiokinase and exhibiting antitumor activity .

Synthesis of Zirconium (IV) Complex

- Application : “N-[(4-aminophenyl)methyl]acetamide” is used as a ligand to synthesize the zirconium (IV) complex .

- Methods : The compound is reacted with tetrakis (dimethylamido)zirconium to form the complex .

- Results : The resulting zirconium (IV) complex has potential applications in various fields .

Preparation of Deuterated Derivatives of Nintedanib

- Application : “N-[(4-aminophenyl)methyl]acetamide” is used in the preparation of deuterated derivatives of nintedanib, which have angiokinase inhibitory and antitumor activity .

- Methods : The compound is used as a reagent in the synthesis of these derivatives .

- Results : The resulting compounds have shown potential in inhibiting angiokinase and exhibiting antitumor activity .

Synthesis of Zirconium (IV) Complex

- Application : “N-[(4-aminophenyl)methyl]acetamide” is used as a ligand to synthesize the zirconium (IV) complex .

- Methods : The compound is reacted with tetrakis (dimethylamido)zirconium to form the complex .

- Results : The resulting zirconium (IV) complex has potential applications in various fields .

特性

IUPAC Name |

N-[(4-aminophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQYMVAVTKTFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-aminophenyl)methyl]acetamide | |

CAS RN |

99362-10-4 | |

| Record name | N-[(4-aminophenyl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

To a solution of 4.0 g (21 mmol, 1.0 eq.) of N-(4-nitrobenzyl)acetamide (I-21) in 100 mL of THF was added a catalytic amount of Raney Nickel. The mixture was stirred under 1 atm. of hydrogen at room temperature for 16 h. The mixture was filtered through Celite® and the pad was washed with 100 mL of THF. The solvent was removed in vacuo to provide 3.4 g (21 mmol, 100%) of N-(4-aminobenzyl)acetamide (I-22).

Yield

100%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

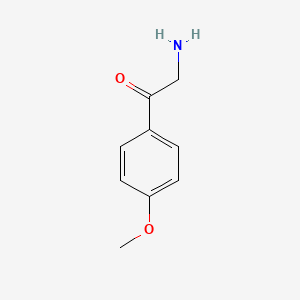

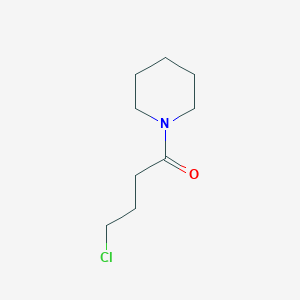

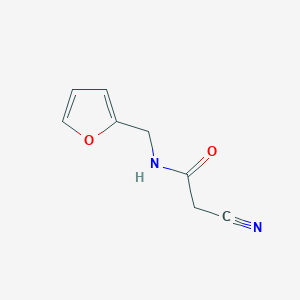

![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)